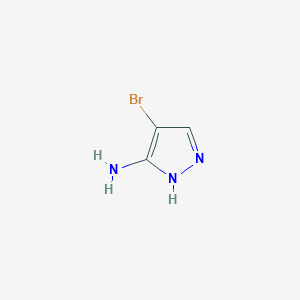

3-Amino-4-bromopyrazole

Beschreibung

3-Amino-4-bromopyrazole (CAS: 16461-94-2) is a heterocyclic compound with the molecular formula C₃H₄BrN₃ and a molecular weight of 161.99 g/mol . It is a grey crystalline solid with a melting point of 133–135°C and solubility in DMSO (100 mg/mL) and water . The compound is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize MAPKAPK2 (MK2) inhibitors, which are studied for their role in mitigating accelerated aging in Werner syndrome cells . Its synthetic pathway involves three steps: (1) formation of 3-aminopyrazole, (2) bromination at the C-4 position using N-bromosuccinimide (NBS), and (3) coupling with boronic acids (e.g., 4-carbamoylphenylboronic acid) under microwave irradiation, yielding a 35% overall efficiency .

Eigenschaften

IUPAC Name |

4-bromo-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN3/c4-2-1-6-7-3(2)5/h1H,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELYMZVJDKSMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167782 | |

| Record name | 3-Amino-4-bromopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16461-94-2 | |

| Record name | 3-Amino-4-bromopyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016461942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-bromopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-bromopyrazole typically involves the bromination of 3-Aminopyrazole. One common method includes the reaction of 3-Aminopyrazole with bromine in an aqueous medium, resulting in the substitution of a hydrogen atom by a bromine atom at the fourth position .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pH, are crucial to achieving efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-4-bromopyrazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents.

Oxidation: Reagents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed:

Substitution Products: Various substituted pyrazoles.

Oxidation Products: Nitro and nitroso derivatives.

Reduction Products: Amino derivatives with altered oxidation states.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Amino-4-bromopyrazole has garnered attention for its potential therapeutic applications. Its derivatives have been studied for various biological activities, including:

- Antimicrobial Activity : Research indicates that pyrazole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with a pyrazole core have been shown to possess sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) .

- Anticancer Properties : Several studies have reported that derivatives of this compound display antiproliferative effects against various cancer cell lines. Specifically, methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate showed significant inhibition of HepG2 (liver cancer) and HeLa (cervical cancer) cells .

- Anti-inflammatory Effects : Compounds derived from this compound have demonstrated the ability to reduce inflammation in experimental models, indicating potential use in treating inflammatory diseases .

Synthetic Chemistry

This compound serves as a versatile building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds:

- Synthesis of Fused Heterocycles : The compound can be utilized as a precursor for synthesizing pyrazoloazines and other fused heterocycles. These derivatives are of interest due to their diverse biological activities .

- Reactions with Electrophiles : The reactivity of this compound allows it to participate in various electrophilic substitution reactions, facilitating the formation of more complex structures that may have enhanced biological properties .

Case Study 1: Antimicrobial Activity

A study published in the Molecules journal detailed the synthesis and evaluation of pyrazole derivatives against bacterial strains. Among these, a derivative featuring the this compound scaffold displayed potent activity against resistant strains, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Research

In another investigation, a series of pyrazole derivatives were synthesized and tested for their cytotoxicity against cancer cell lines. The results indicated that modifications at specific positions on the pyrazole ring significantly influenced their antiproliferative activity, highlighting the importance of structure-activity relationships in drug design .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Active against MSSA and MRSA |

| Anticancer Agents | Significant inhibition of HepG2 and HeLa cells | |

| Anti-inflammatory Agents | Reduced inflammation in experimental models | |

| Synthetic Chemistry | Building Block for Heterocycles | Precursor for pyrazoloazines |

| Electrophilic Substitution Reactions | Facilitates formation of complex structures |

Wirkmechanismus

The mechanism of action of 3-Amino-4-bromopyrazole involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Substituent and Reactivity Analysis

The reactivity and applications of pyrazole derivatives depend on the nature and position of substituents. Below is a comparative analysis of 3-Amino-4-bromopyrazole with analogous compounds:

Research Findings and Industrial Relevance

- Pharmaceutical Applications: this compound is critical in synthesizing MK2 inhibitors, which show promise in treating Werner syndrome, a premature aging disorder. Its bromine atom ensures efficient cross-coupling, while the amino group stabilizes intermediates .

- Agrochemical Potential: Cyanopyrazole derivatives are explored for pesticide development due to their stability and bioactivity .

- Safety Considerations: this compound is classified as an irritant (Risk Code: Xi, Xn), requiring careful handling .

Biologische Aktivität

3-Amino-4-bromopyrazole is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical and Physical Properties

- Molecular Formula: C3H4BrN3

- Molecular Weight: 161.988 g/mol

- Structure: The compound features a bromine atom at the 4-position of the pyrazole ring, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

- Inhibition of Oxidative Phosphorylation: Similar to other bromopyrazoles, it is suggested that this compound may inhibit oxidative phosphorylation, potentially disrupting ATP production and leading to cellular dysfunction.

- Covalent Bond Formation: The compound may interact with target proteins by forming covalent bonds, thereby inhibiting their function. This mechanism is common among various pyrazole derivatives .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and has shown promising results:

- Activity Against Bacteria: In vitro studies have demonstrated effectiveness against Bacillus subtilis, E. coli, and other pathogens at concentrations as low as 40 µg/mL .

- Mechanism: The antimicrobial action is likely due to the disruption of cellular processes in bacteria, although detailed mechanisms remain under investigation.

Anticancer Potential

This compound has been explored for its anticancer properties:

- Cellular Studies: Preliminary studies indicate that it may inhibit cell proliferation in certain cancer cell lines. For instance, it has shown selective inhibition of kinases involved in cancer progression, with IC50 values reported below 500 nM in some assays .

- Case Studies: In specific cellular models, such as Werner Syndrome fibroblasts, the compound extended replicative capacity and corrected stressed morphology, suggesting potential therapeutic benefits in age-related diseases .

Table: Summary of Biological Activities

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Current research indicates potential hepatotoxicity observed in animal models, which necessitates further investigation into the safety profile of this compound before clinical applications can be considered .

Q & A

Q. What are the optimal synthetic conditions for preparing 3-Amino-4-bromopyrazole?

The synthesis of this compound involves condensation reactions with arylmalonaldehydes in ethanol under reflux, catalyzed by glacial acetic acid. For example, Fraley et al. (2002) demonstrated its use in forming pyrazolo[1,5-a]pyrimidines via a 4-hour reflux with substituted benzaldehydes, yielding intermediates for cross-coupling reactions .

Q. What purification methods are effective for isolating this compound derivatives?

Flash chromatography using silica gel and gradient elution (e.g., cyclohexane/ethyl acetate) is widely employed. Evidence from Gräßle et al. (2024) highlights achieving 93% purity for a pyrazole derivative after dry-loading with Celite and eluting with 0–20% ethyl acetate over 15 column volumes .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR : Peaks at δ 7.50–7.47 ppm (aromatic protons) and δ 148.1 ppm (pyrazole carbons) in chloroform-d .

- IR : Strong absorption at 2119 cm⁻¹ (azide stretch) and 1475 cm⁻¹ (C-Br vibration) .

- HRMS : Exact mass analysis (e.g., [M]+ Calcd 276.9958, Found 276.9957) .

Q. What are common derivatives of this compound in medicinal chemistry?

Derivatives include azido-functionalized analogs (e.g., 3-azido-1-(4-bromobenzyl)pyrazole) for click chemistry and triazole hybrids with antitubulin activity .

Q. How does this compound facilitate heterocyclic synthesis?

It serves as a precursor for pyrazolo[1,5-a]pyrimidines via condensation with arylmalonaldehydes, enabling rapid diversification of substituents at the 3-position without repetitive aminopyrazole synthesis .

Advanced Research Questions

Q. How can cross-coupling reactions of this compound be optimized for high yields?

Suzuki-Miyaura coupling with arylboronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (e.g., DMF/H₂O). Evidence suggests that bromopyrazoles undergo smooth cross-coupling at 80°C, yielding biaryl derivatives for anticancer studies .

Q. How should contradictions in spectroscopic data for pyrazole derivatives be resolved?

Q. What strategies are used to design this compound derivatives with antitubulin activity?

Combinatorial synthesis of diarylpyrazoles via improved protocols, followed by in vivo sea urchin embryo assays and cancer cell line screening, identifies compounds with sub-micromolar IC₅₀ values. Substituent optimization at the 4-position enhances tubulin binding .

Q. How do substituents at the pyrazole core influence reactivity and stability?

Electron-withdrawing groups (e.g., bromine) enhance electrophilicity for nucleophilic substitution, while bulky substituents (e.g., 4-bromobenzyl) improve thermal stability. Stability under acidic conditions is assessed via TLC monitoring during trifluoroacetic acid-mediated reactions .

Q. What methodologies address low yields in large-scale pyrazole syntheses?

Scale-up challenges are mitigated by:

- Catalyst optimization : Using trimethylsilane azide for efficient azide incorporation .

- Solvent selection : Replacing DMSO with ethanol reduces side reactions during reflux .

- Automated purification : Interchim puriFLASH systems enhance reproducibility in flash chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.